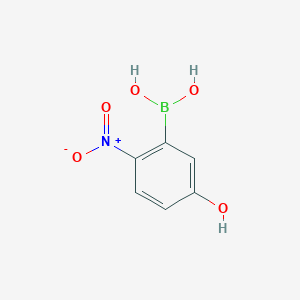
(-)-11-Hydroxy-| currency8-tetrahydrocannabinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-11-Hydroxy-Δ8-tetrahydrocannabinol: is a psychoactive compound derived from the cannabis plant. It is a metabolite of Δ8-tetrahydrocannabinol (Δ8-THC), which is an isomer of the more well-known Δ9-tetrahydrocannabinol (Δ9-THC). This compound has garnered attention due to its unique properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol typically involves the conversion of cannabidiol (CBD) into Δ8-THC through a chemical process known as isomerization. This process involves the rearrangement of atoms within the CBD molecule to yield Δ8-THC. Isomerization can occur through various methods, including acidic or basic conditions, heat, or catalytic reactions .
Industrial Production Methods: Industrial production of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol often involves large-scale isomerization of CBD extracted from hemp. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often involve reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed: The major products formed from these reactions include various hydroxylated and halogenated derivatives of (-)-11-Hydroxy-Δ8-tetrahydrocannabinol. These derivatives are studied for their unique pharmacological properties .
Scientific Research Applications
Chemistry: In chemistry, (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is used as a reference standard for analytical methods, including chromatography and mass spectrometry. It helps in the identification and quantification of cannabinoids in various samples .
Biology: Biologically, this compound is studied for its interaction with the endocannabinoid system. It serves as a tool to understand the physiological and pharmacological effects of cannabinoids on the human body .
Medicine: In medicine, (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is investigated for its potential therapeutic applications. It has shown promise in managing conditions such as nausea, pain, anxiety, and neurodegenerative diseases .
Industry: Industrially, this compound is used in the formulation of pharmaceutical products. Its stability and unique properties make it suitable for various applications, including transdermal patches and oral formulations .
Mechanism of Action
Molecular Targets and Pathways: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol primarily interacts with the endocannabinoid system, specifically the CB1 and CB2 receptors. It exhibits a lower affinity for these receptors compared to Δ9-THC, leading to milder psychoactive effects. The compound’s mechanism of action involves modulation of neurotransmitter release, resulting in its therapeutic effects .
Comparison with Similar Compounds
Δ8-Tetrahydrocannabinol (Δ8-THC): An isomer of Δ9-THC with similar but milder psychoactive effects.
Δ9-Tetrahydrocannabinol (Δ9-THC): The most well-known psychoactive compound in cannabis.
Cannabidiol (CBD): A non-psychoactive cannabinoid with various therapeutic properties.
Uniqueness: (-)-11-Hydroxy-Δ8-tetrahydrocannabinol is unique due to its distinct chemical structure and pharmacological profile. It offers therapeutic benefits with reduced psychoactivity compared to Δ9-THC, making it a valuable compound for medical research and applications .
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-diol |
InChI |
InChI=1S/C21H30O3/c1-5-6-7-8-14-12-17(22)18-15-11-13(2)9-10-16(15)21(3,4)24-20(18)19(14)23/h9,12,15-16,22-23H,5-8,10-11H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
VUACIIASMNRNBB-HZPDHXFCSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1O)(C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1O)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


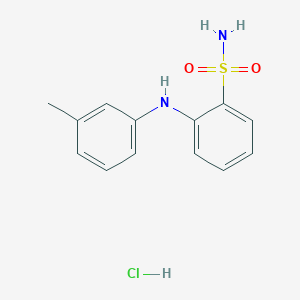

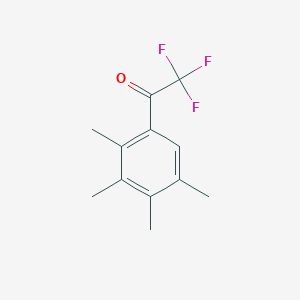
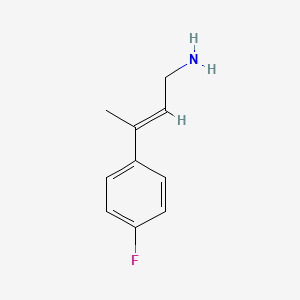

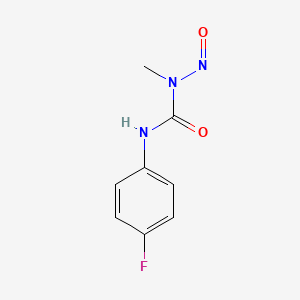
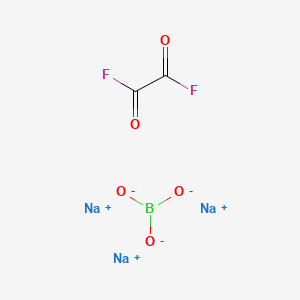
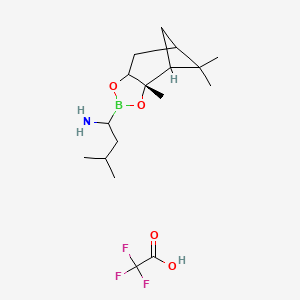
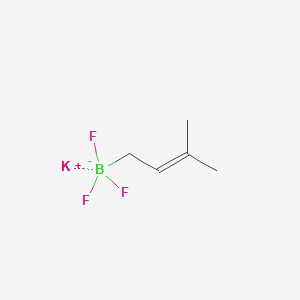
![[(3S,9S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13405803.png)
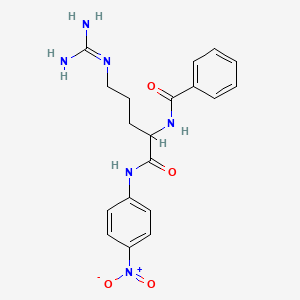
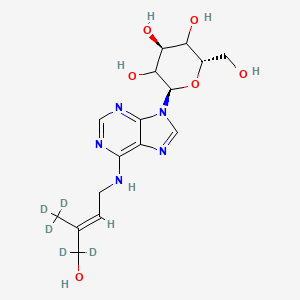
![2-(3,4-Dimethoxyphenyl)-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13405808.png)
